![molecular formula C7H8O2 B1214066 Bicyclo[2.2.1]heptane-2,5-dione CAS No. 27943-47-1](/img/structure/B1214066.png)
Bicyclo[2.2.1]heptane-2,5-dione
Overview
Description
“Bicyclo[2.2.1]heptane-2,5-dione” is a chemical compound with the molecular formula C7H8O2 . It has a molecular weight of 124.14 g/mol . This compound is used as an intermediate in prostaglandin synthesis .
Synthesis Analysis
The synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enyne 1 as a key step .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.1]heptane-2,5-dione” consists of a bicyclic system with seven carbon atoms in the ring . The structure also includes two carbonyl groups at positions 2 and 5 .Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2,5-dione” has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 163 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.1]heptane-2,5-dione serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure is useful in constructing complex molecules with high stereochemical control. For instance, it can undergo various organic reactions such as Diels-Alder reactions to synthesize novel organic compounds .
Prostaglandin Synthesis
This compound is an intermediate in the synthesis of prostaglandins, which are hormone-like substances that play a role in a variety of physiological functions. Its use in prostaglandin synthesis highlights its importance in biochemical research and pharmaceutical applications .
Spectroscopy
The compound’s distinct chemical shifts in NMR spectroscopy make it a useful tool for stereochemical analysis in alicyclic compounds. It helps in understanding the conformational aspects of similar structures .
Safety and Hazards
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-2,5-dione is a complex compound with a unique structure. It’s known that similar compounds have been used as chiral diene ligands to enable asymmetric transformations , suggesting that it may interact with various enzymes or receptors to exert its effects.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can participate in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The resulting products are highly enantioselective, indicating that the compound may interact with its targets in a stereo-specific manner .
Biochemical Pathways
Given its potential role in asymmetric transformations , it’s plausible that it may influence various metabolic and signaling pathways within the cell
Result of Action
The molecular and cellular effects of Bicyclo[22Its potential role in enabling asymmetric transformations suggests that it may have significant impacts on cellular processes
Action Environment
It’s known that the compound’s reactivity can be influenced by factors such as temperature and pressure
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950632 | |
Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2,5-dione | |
CAS RN |
27943-47-1 | |
Record name | Bicyclo(2.2.1)heptane-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Norbornanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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